Product packaging for 1-[1-(Aziridin-1-yl)ethyl]piperidine(Cat. No.:CAS No. 62114-07-2)

1-[1-(Aziridin-1-yl)ethyl]piperidine

Cat. No.: B14563756
CAS No.: 62114-07-2
M. Wt: 154.25 g/mol
InChI Key: MQDDNWVYUDTHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Aziridin-1-yl)ethyl]piperidine is a chemical compound of interest in synthetic organic chemistry due to its structure incorporating both aziridine and piperidine rings. Aziridines are three-membered heterocycles known for their significant ring strain, which makes them highly reactive intermediates for the synthesis of more complex nitrogen-containing molecules . Piperidine is a fundamental structural motif found in numerous pharmaceuticals and natural alkaloids . The integration of these two features makes this compound a potentially valuable building block for researchers. The primary research value of this compound likely lies in the reactivity of its aziridine moiety. Non-activated aziridines, typically those with electron-donating substituents on the nitrogen atom, can be transformed into aziridinium ions upon treatment with electrophiles . These aziridinium ions are powerful intermediates that undergo regioselective and stereospecific ring-opening reactions with various nucleophiles, leading to functionalized amines . This reactivity can be harnessed to construct complex molecular architectures, including various aza-heterocycles like piperidines and azepanes, which are core structures in many biologically active compounds . In a research context, this compound may serve as a precursor for the synthesis of novel compounds. The piperidine ring itself is a prevalent scaffold in medicinal chemistry, and its functionalization through the adjacent aziridine ring could enable the rapid generation of diverse chemical libraries for screening and development . Furthermore, compounds containing the aziridine functional group have demonstrated notable biological activities, including anticancer properties, as seen in agents like thiotepa and mitomycin C . This compound is provided "For Research Use Only". It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B14563756 1-[1-(Aziridin-1-yl)ethyl]piperidine CAS No. 62114-07-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62114-07-2

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-[1-(aziridin-1-yl)ethyl]piperidine

InChI

InChI=1S/C9H18N2/c1-9(11-7-8-11)10-5-3-2-4-6-10/h9H,2-8H2,1H3

InChI Key

MQDDNWVYUDTHTI-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCCC1)N2CC2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 1 Aziridin 1 Yl Ethyl Piperidine

Reactions Involving the Piperidine (B6355638) Moiety

The piperidine ring in 1-[1-(Aziridin-1-yl)ethyl]piperidine is a saturated, tertiary amine. Its reactivity is centered on the nucleophilic and basic nature of the nitrogen atom and the potential for reactions at the adjacent α-carbon atoms.

Enamine Chemistry and Derivatives

Enamines are typically formed from the reaction of a secondary amine with a carbonyl compound. Since this compound is a tertiary amine, it cannot directly form an enamine. However, the piperidine scaffold is a common component in enamine synthesis. If the piperidine nitrogen were secondary, it could readily participate in enamine formation. Alternatively, the tertiary amine can be activated to form an iminium ion intermediate, for instance, through a hydride shift from an α-position to a pendant electrophile. acs.org Subsequent deprotonation of the α-carbon could then yield an enamine. For example, in the synthesis of piperidine derivatives through the intramolecular cyclization of certain alkynes, an enamine is generated as an intermediate which then forms an iminium ion. mdpi.com

Reactions with Organometallic Reagents (e.g., Organozinc, Organocopper)

The reaction of this compound with organometallic reagents would likely be directed towards the more reactive aziridine (B145994) ring. After activation to an aziridinium ion, the strained ring is susceptible to attack by carbon nucleophiles. Organocopper reagents (Gilman reagents), often generated in situ from Grignard reagents and a copper(I) salt like CuI, are effective for the alkylative ring-opening of bicyclic aziridinium ions, leading to substituted piperidines. frontiersin.orgnih.gov While Grignard reagents alone may not be effective, their conversion to softer organocopper nucleophiles facilitates the desired ring-opening reaction. nih.gov

The piperidine moiety itself can also be functionalized using organometallic chemistry, provided it has a suitable leaving group. Cobalt-catalyzed cross-coupling reactions between N-protected halopiperidines and aryl Grignard reagents have been developed to synthesize aryl-substituted piperidines. nih.gov This highlights that while the primary reaction site for the title compound would be the aziridine, the piperidine ring is not inert and can participate in organometallic reactions if appropriately derivatized.

Reagent TypeProbable Reaction SiteReaction TypeProduct Example (from analogous systems)
Organocopper ReagentsAziridine Ring (activated)Alkylative Ring-Opening2-Alkyl-substituted piperidines frontiersin.orgnih.gov
Grignard ReagentsPiperidine Ring (halogenated)Cobalt-Catalyzed Cross-Coupling4-Aryl-substituted piperidines nih.gov

Electrophilic Reactions on Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a tertiary amine, making it nucleophilic and basic. It can react directly with electrophiles, such as alkyl halides. idc-online.com This reaction results in the formation of a quaternary piperidinium (B107235) salt through N-alkylation. researchgate.net This process competes with the N-alkylation of the aziridine nitrogen. The outcome would depend on the relative nucleophilicity and steric hindrance of the two nitrogen atoms, as well as the reaction conditions. Direct alkylation of amines can sometimes lead to overalkylation, but using a 2:1 ratio of amine to alkylating agent or adding the alkyl halide slowly can favor monoalkylation. idc-online.comresearchgate.net The reaction produces an acid co-product (e.g., HBr), which will form an ammonium (B1175870) salt with the basic amine starting material, effectively removing it from the reaction unless a separate base is added. idc-online.com

Interplay between Aziridine and Piperidine Moieties in Reaction Pathways

The reactivity of this compound is primarily dictated by the high ring strain of the aziridine moiety, making it susceptible to nucleophilic ring-opening reactions. However, the presence of the N-piperidinoethyl substituent introduces significant electronic and steric influences that modulate this reactivity.

Electronic Effects:

The piperidine ring, being a saturated secondary amine derivative, acts as an electron-donating group through the ethyl bridge. This inductive effect increases the electron density on the aziridine nitrogen. A higher electron density on the aziridine nitrogen generally decreases its electrophilicity, potentially slowing down the rate of nucleophilic attack on the aziridine ring carbons compared to aziridines with electron-withdrawing groups on the nitrogen.

Conversely, the basicity of the piperidine nitrogen can play a crucial role in reaction mechanisms. In the presence of an acid, the piperidine nitrogen is more likely to be protonated than the aziridine nitrogen. The pKa of piperidine is approximately 11.2, while that of N-alkyl aziridines is typically lower. This preferential protonation could influence reactions that are acid-catalyzed, potentially leading to intramolecular interactions or rearrangements.

Steric Effects:

The bulky piperidinoethyl group attached to the aziridine nitrogen creates significant steric hindrance. This steric bulk can influence the regioselectivity of nucleophilic attack on the aziridine ring. In a typical SN2-type ring-opening, the nucleophile will preferentially attack the less substituted carbon of the aziridine ring. The steric hindrance from the piperidine moiety would further disfavor attack at the carbon atom adjacent to the nitrogen substituent, thereby enhancing the regioselectivity of the reaction.

Potential Reaction Pathways:

Several reaction pathways can be envisaged where the interplay between the aziridine and piperidine moieties is critical:

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the aziridine ring can be activated towards nucleophilic attack. As mentioned, the piperidine nitrogen is likely to be protonated first. This could be followed by an intramolecular rearrangement or fragmentation, or the proton could be transferred to the aziridine nitrogen, activating the ring for attack by an external nucleophile.

Intramolecular Rearrangements: The presence of two nitrogen atoms in the molecule opens up the possibility of intramolecular reactions. For instance, under certain conditions, the piperidine nitrogen could act as an intramolecular nucleophile, leading to a ring-expansion or rearrangement product. The feasibility of such a pathway would depend on the conformational flexibility of the ethyl bridge and the reaction conditions. A potential, albeit likely high-energy, pathway could involve the formation of a bicyclic intermediate.

Reactions involving Aziridinium Ylides: In the presence of a carbene source, the aziridine nitrogen can form an aziridinium ylide. The subsequent reactivity of this ylide, such as nih.govresearchgate.net-sigmatropic or Stevens rearrangements, would be influenced by the steric and electronic nature of the piperidinoethyl group.

The following table summarizes the expected influence of the piperidine moiety on the reactivity of the aziridine ring in this compound.

Feature of Piperidine MoietyEffect on Aziridine ReactivityPredicted Outcome
Electron-Donating Nature Decreases electrophilicity of aziridine ringSlower rate of nucleophilic attack compared to N-acyl or N-sulfonyl aziridines.
Basicity Preferential protonation in acidic mediaPotential for acid-catalyzed intramolecular reactions or altered reactivity profile.
Steric Hindrance Shields the aziridine ring from one sideEnhanced regioselectivity in nucleophilic ring-opening reactions, favoring attack at the terminal carbon.

Detailed experimental and computational studies are necessary to fully elucidate the intricate reaction mechanisms and validate these theoretical predictions for this compound. Such research would provide valuable insights into how the interaction between different heterocyclic systems within a single molecule governs its chemical behavior.

Stereochemical Aspects and Conformational Analysis of 1 1 Aziridin 1 Yl Ethyl Piperidine and Derivatives

Stereoisomerism and Chirality in Aziridine-Piperidine Systems

The molecular structure of 1-[1-(Aziridin-1-yl)ethyl]piperidine inherently possesses stereochemical complexity. The primary source of chirality is the carbon atom of the ethyl bridge, which is bonded to four different groups: a piperidine (B6355638) ring, an aziridine (B145994) ring, a methyl group, and a hydrogen atom. This creates a stereocenter, leading to the existence of two enantiomers, (R)-1-[1-(Aziridin-1-yl)ethyl]piperidine and (S)-1-[1-(Aziridin-1-yl)ethyl]piperidine.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

The synthesis of specific stereoisomers of this compound requires careful control over reaction conditions to achieve high diastereoselectivity and enantioselectivity. The ability to control the stereochemistry at the 2-position of the piperidine ring is a significant area of interest in organic synthesis. researchgate.net Synthetic strategies often focus on establishing the key chiral center on the ethyl bridge.

Common approaches to achieve enantiopurity include:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries during the formation of the C-N or C-C bonds that create the stereocenter. For instance, iridium-catalyzed asymmetric hydrogenation of corresponding pyridinium (B92312) salts can yield α-substituted piperidines with high enantioselectivity. researchgate.net

Kinetic Resolution: Separating a racemic mixture of the final compound or a precursor by reacting it with a chiral reagent that selectively transforms one enantiomer faster than the other. researchgate.net

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as chiral amino acids, to build the target molecule. researchgate.netnih.gov

Aziridine Ring-Opening: The regioselective and stereospecific ring-opening of activated aziridines or aziridinium (B1262131) ions by nucleophiles is a powerful method for creating complex amine structures. chemrxiv.orgnih.govacs.org The stereochemistry of the final product is often dictated by the mechanism of the ring-opening, which can proceed with either retention or inversion of configuration.

Achieving high stereoselectivity in the synthesis of aziridine-piperidine systems can be challenging due to the potential for multiple reaction pathways. For example, in cascade reactions involving aziridine ring expansion, the nucleophilic attack can occur at different positions, potentially leading to a mixture of products like pyrrolidines and piperidines. rsc.org

Conformational Preferences of the Piperidine Ringwikipedia.org

The piperidine ring is a foundational motif in numerous bioactive molecules, and its conformation is crucial to its function. wikipedia.orgias.ac.in Like cyclohexane, piperidine predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen heteroatom introduces unique features, including two distinct chair conformations arising from the orientation of the N-H bond (or an N-substituent), which can be either axial or equatorial. wikipedia.org

For this compound, the bulky 1-(aziridin-1-yl)ethyl group attached to the nitrogen atom dictates the ring's conformational preference.

Chair, Twisted Chair, and Boat Conformationswikipedia.org

The piperidine ring can exist in several conformations, each with a distinct energy level.

ConformationRelative Energy (kcal/mol)Structural Characteristics
Chair 0 (most stable)All bond angles are close to tetrahedral, minimizing angle strain. Staggered arrangement of C-H bonds minimizes torsional strain. wikipedia.org
Twist-Boat ~5-6A more flexible, intermediate-energy conformation that avoids the flagpole interactions of the pure boat form. It can be a significant conformer in certain substituted systems. nih.govosti.gov
Boat ~6-7Higher in energy due to eclipsing interactions along the sides and steric hindrance ("flagpole" interaction) between hydrogens at C1 and C4. It is typically a transition state between twist-boat forms rather than a stable conformer. ias.ac.in

While the chair conformation is overwhelmingly favored for unsubstituted piperidine, the presence of substituents can alter the energy landscape. In some highly substituted or sterically hindered N-acylpiperidines, the twist-boat conformation can be observed and may even be stabilized by protein-ligand interactions. nih.gov

Influence of Substituents on Ring Conformationwikipedia.org

Substituents on the piperidine ring nitrogen have a profound effect on the conformational equilibrium. For N-substituted piperidines, there is a strong preference for the substituent to occupy the equatorial position to avoid steric clashes with the axial hydrogens on carbons 3 and 5 (1,3-diaxial interactions). rsc.org

In the case of N-methylpiperidine, the equatorial conformation is favored by approximately 3.16 kcal/mol, a significantly larger preference than that observed in methylcyclohexane (B89554) (1.74 kcal/mol). wikipedia.org The 1-[1-(Aziridin-1-yl)ethyl] group is considerably bulkier than a methyl group. Consequently, the energetic penalty for placing this group in the axial position would be substantially higher. Therefore, the conformational equilibrium for this compound is expected to lie almost exclusively toward the conformer where the substituent is in the equatorial position on a chair-shaped piperidine ring. Pseudoallylic strain, which can force substituents into an axial orientation in N-acyl or N-aryl piperidines, is not a factor in this saturated system. nih.govacs.org

Conformational Dynamics and Equilibriad-nb.info

The static picture of a single conformation is incomplete, as piperidine derivatives are dynamic molecules undergoing rapid interconversion between various forms at room temperature. rsc.orgoptica.org The two primary dynamic processes are ring inversion and nitrogen inversion.

Ring Inversion: This is the process by which one chair conformation converts into the other chair conformation (chair-flipping). This process has a relatively high energy barrier for piperidine (around 10.4 kcal/mol) and involves passing through higher-energy twist and boat conformations. wikipedia.org

Nitrogen Inversion: This process involves the pyramidal nitrogen atom passing through a planar transition state, effectively inverting its configuration. For piperidine, the barrier for nitrogen inversion is substantially lower (around 6.1 kcal/mol) than for ring inversion. wikipedia.org

For this compound, the dominant equilibrium is between the two chair conformers: one with the large substituent in the equatorial position (major) and one with it in the axial position (minor and energetically very unfavorable). The interconversion between these forms occurs through the combination of ring and nitrogen inversion. The study of these dynamics, often through variable-temperature NMR, provides insight into the energy barriers and relative populations of the conformers. optica.org

Experimental Techniques for Conformational Elucidationwikipedia.orgd-nb.inforesearchgate.net

A combination of experimental and computational techniques is employed to determine the three-dimensional structure and conformational behavior of piperidine derivatives.

TechniqueInformation Provided
NMR Spectroscopy Provides detailed information about the molecule's structure and dynamics in solution. optica.org Key parameters include chemical shifts (protons on carbons adjacent to nitrogen are deshielded) and proton-proton coupling constants (J-values), which are sensitive to dihedral angles and can distinguish between axial and equatorial substituents. ycdehongchem.comnih.gov Techniques like COSY, HMQC, and HMBC are used to assign signals, and variable-temperature NMR is used to study dynamic equilibria. optica.orgresearchgate.net
X-ray Crystallography Yields a precise three-dimensional structure of the molecule in the solid state. bakhtiniada.runih.gov It provides definitive proof of the preferred conformation in the crystal lattice, though this may not always be the lowest energy conformation in solution. researchgate.netresearchgate.net
Computational Chemistry Methods like Density Functional Theory (DFT) and molecular mechanics are used to calculate the potential energy surface of the molecule. nih.gov These calculations can predict the relative stabilities of different conformers (chair, twist-boat), estimate the energy barriers for inversion processes, and corroborate experimental findings. nih.govosti.govrsc.org

Through these techniques, a comprehensive understanding of the stereochemical and conformational properties of complex molecules like this compound can be achieved, which is essential for understanding their chemical reactivity and biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For a molecule like this compound, a detailed NMR analysis would provide critical insights into its preferred conformations.

The piperidine ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain. However, the presence of the 1-(aziridin-1-yl)ethyl substituent at the N1 position introduces several conformational possibilities. These include the orientation of the substituent (axial vs. equatorial) and the rotational conformers (rotamers) around the C-N and C-C bonds of the side chain.

A typical NMR analysis to determine these features would involve a suite of experiments:

¹H NMR Spectroscopy: The chemical shifts of the piperidine ring protons, particularly the axial and equatorial protons at C2, C6, C3, and C5, would be highly informative. Equatorial protons generally resonate at a lower field (higher ppm) than their axial counterparts. The coupling constants (J-values) between adjacent protons are also crucial. For instance, a large vicinal coupling constant (³JHH) between axial protons (diaxial coupling, typically 8-13 Hz) compared to smaller axial-equatorial or equatorial-equatorial couplings (typically 1-5 Hz) can definitively establish the chair conformation and the orientation of substituents.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their steric environment. For instance, an axial substituent will cause a shielding (upfield shift) of the C3 and C5 carbons (the γ-gauche effect) compared to an equatorial substituent. This would help in determining the preferred orientation of the 1-(aziridin-1-yl)ethyl group.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the proton-proton connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be particularly vital. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. For example, observing a NOE between a proton on the ethyl side chain and axial protons of the piperidine ring could provide definitive evidence for a specific rotational conformer.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If the molecule exists as a mixture of rapidly interconverting conformers at room temperature, lowering the temperature can "freeze out" individual conformers, allowing for their separate characterization. This would be useful for determining the energy barrier for ring inversion of the piperidine moiety or rotation around the side chain bonds.

Without experimental data for this compound, a hypothetical data table remains speculative. However, for a related compound such as N-ethylpiperidine, typical ¹H NMR chemical shifts are observed for the piperidine ring protons, with distinct signals for the axial and equatorial positions, often requiring 2D NMR for unambiguous assignment.

Table 1: Hypothetical ¹H NMR Data Interpretation for a Piperidine Derivative in a Chair Conformation

Proton Position Expected Chemical Shift Range (ppm) Expected Multiplicity Key Coupling Constants (Hz)
H2/H6 (axial) 2.0 - 2.5 ddd ²J ≈ 12-14, ³Jax-ax ≈ 8-13, ³Jax-eq ≈ 2-5
H2/H6 (equatorial) 2.8 - 3.2 ddd ²J ≈ 12-14, ³Jeq-ax ≈ 2-5, ³Jeq-eq ≈ 1-4
H3/H5 (axial) 1.1 - 1.6 m
H3/H5 (equatorial) 1.6 - 1.9 m
H4 (axial) 1.1 - 1.6 m

Note: This table is illustrative for a generic piperidine ring and does not represent actual data for this compound.

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. A successful crystal structure analysis of this compound would provide a wealth of information, including:

Confirmation of the Piperidine Ring Conformation: It would unequivocally show whether the piperidine ring adopts a chair, boat, or twist-boat conformation in the crystal lattice. For most simple piperidine derivatives, a chair conformation is expected and has been confirmed in numerous crystal structures. nih.gov

Substituent Orientation: The analysis would determine whether the 1-(aziridin-1-yl)ethyl group occupies an axial or equatorial position on the nitrogen atom of the piperidine ring.

Precise Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters provide a detailed picture of the molecular structure. For instance, the torsion angles within the piperidine ring would quantify the degree of puckering in the chair conformation. The bond lengths and angles within the strained aziridine ring would also be of significant interest.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that might influence the conformation of the molecule in the solid state.

The process involves growing a suitable single crystal of the compound, which can be a challenging step. This crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected. The positions of the atoms are determined by analyzing the intensities of the diffracted X-rays.

In the absence of a crystal structure for this compound, a data table of its crystallographic parameters cannot be provided. However, for a representative piperidine derivative, such a table would typically include the following information.

Table 2: Example of Crystallographic Data for a Piperidine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z (molecules/unit cell) 4
Bond Length (C-N)piperidine (Å) ~1.47
Bond Angle (C-N-C)piperidine (°) ~112

Note: This table contains example data for a generic piperidine derivative and is for illustrative purposes only. It does not represent actual data for this compound.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies specifically focusing on the compound “this compound” are not publicly available. The requested in-depth analyses, as outlined in the query, appear not to have been published.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections and subsections as the primary research data does not exist in the public domain:

Molecular Interaction Analysis

Comprehensive searches of scientific literature and chemical databases did not yield specific theoretical or computational studies focused on the molecular interaction analysis of this compound. The following analysis is therefore a theoretical projection based on the known chemical properties of its constituent functional groups—piperidine (B6355638), aziridine (B145994), and the ethyl linker—and insights from computational studies on analogous structures.

Hydrogen Bonding

The structure of this compound lacks conventional hydrogen bond donors (like -OH or -NH groups). However, the two nitrogen atoms, one in the piperidine ring and one in the aziridine ring, can act as hydrogen bond acceptors.

Piperidine Nitrogen: The nitrogen atom in the saturated piperidine ring possesses a lone pair of electrons and can accept a hydrogen bond from a donor molecule. In computational studies of other piperidine derivatives, this nitrogen is often shown to form hydrogen bonds with amino acid residues such as glutamic acid in protein binding pockets. nih.gov

Aziridine Nitrogen: The nitrogen in the three-membered aziridine ring also has a lone pair of electrons. Due to the significant angle strain of the ring (bond angles of approximately 60°), the s-character of the nitrogen's lone pair orbital is increased, which slightly reduces its basicity compared to acyclic amines. wikipedia.org Nevertheless, it can still function as a hydrogen bond acceptor.

The potential for hydrogen bonding is a critical factor in how this molecule might interact with biological targets, influencing its solubility and binding affinity.

Charge Delocalization and Hyperconjugation

As this compound is a fully saturated molecule, it lacks a π-system for conventional resonance-based charge delocalization. However, more subtle electronic effects like hyperconjugation play a role in its stability and conformation.

Charge Delocalization: In the event of protonation at one of the nitrogen atoms, a positive charge would be localized. The resulting cation could be stabilized by inductive effects from the alkyl groups. The aziridinium (B1262131) ion, which can be formed by the activation of nonactivated aziridines, is a key intermediate in many of their reactions. mdpi.com

Molecular Docking for Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific docking studies for this compound have been published, we can infer its potential binding behavior from studies on similar piperidine-containing molecules. nih.govresearchgate.netrsc.org

Computational docking studies of various piperidine derivatives with protein targets, such as receptors or enzymes, reveal several common interaction patterns:

Ionic and Hydrogen Bond Interactions: The protonated piperidine nitrogen is frequently observed forming strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartic acid (Asp) and glutamic acid (Glu). nih.gov It can also participate in hydrogen bonding with the side chains of these residues. nih.gov

Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring and the ethyl group can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues such as phenylalanine (Phe), leucine (B10760876) (Leu), and isoleucine (Ile).

π-Cation Interactions: If the binding site contains aromatic residues like phenylalanine or tyrosine, the positively charged (protonated) piperidine nitrogen can engage in stabilizing π-cation interactions. nih.gov

The aziridine ring, being a small, strained, and reactive group, could also play a significant role. Its potential to act as an alkylating agent means it could form covalent bonds with nucleophilic residues in a binding pocket, a mechanism of action for some aziridine-containing antitumor agents. mdpi.comnih.gov

A hypothetical molecular docking study would likely investigate these potential interactions to predict the binding mode and affinity of this compound to a specific biological target.

Illustrative Data Tables

The following tables are hypothetical and serve to illustrate the kind of data that would be generated from a computational analysis of this compound.

Table 1: Theoretical Hydrogen Bond Analysis

Potential Acceptor Atom Interacting Partner (Example) Predicted Bond Distance (Å) Predicted Bond Energy (kcal/mol)
Piperidine Nitrogen (N1) Hydroxyl group (-OH) of Serine 2.8 - 3.2 -3 to -5

Table 2: Hypothetical Molecular Docking Results with a Kinase Target

Interaction Type Key Amino Acid Residue Interacting Moiety of Ligand Predicted Distance (Å)
Ionic Interaction Aspartic Acid (ASP 145) Protonated Piperidine Nitrogen 3.5
Hydrogen Bond Glutamic Acid (GLU 90) Piperidine Nitrogen 2.9
Hydrophobic Interaction Leucine (LEU 25) Piperidine Ring 3.8 - 4.5
Hydrophobic Interaction Phenylalanine (PHE 88) Ethyl Group 3.6 - 4.2

Synthetic Applications and Derivative Chemistry of 1 1 Aziridin 1 Yl Ethyl Piperidine Scaffolds

Role as a Chemical Intermediate in Complex Molecule Synthesis

The 1-[1-(Aziridin-1-yl)ethyl]piperidine scaffold is a significant intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing compounds. Aziridines, as saturated three-membered cyclic amines, are important synthetic intermediates due to the ring strain that makes them susceptible to various ring-opening reactions. nih.gov This high reactivity allows for the formation of more stable, ring-opened or ring-expanded amines, which can serve as precursors for a diverse range of organic compounds. nih.gov The piperidine (B6355638) moiety, a common structural motif in natural products and pharmaceuticals, imparts desirable pharmacokinetic properties to drug candidates. mdpi.com

The combination of these two rings in one molecule creates a powerful synthetic tool. The strained aziridine (B145994) ring can be selectively opened by nucleophiles to introduce new functionalities, while the piperidine ring provides a stable core structure. researchgate.net This dual functionality makes such scaffolds valuable in constructing complex natural products and other biologically relevant molecules. mdpi.com For instance, molecules incorporating a 1-(2-(piperidin-1-yl)ethyl) moiety are recognized as important intermediates for small molecule anticancer drugs. acs.org The inherent reactivity of aziridinium (B1262131) ylides, which can be generated from such scaffolds, allows for the controlled construction of intricate molecular architectures, further highlighting their importance as versatile intermediates. mdpi.com

Derivatization Strategies for Functional Group Introduction

The this compound scaffold offers multiple avenues for derivatization to introduce a wide array of functional groups. These strategies can target the piperidine ring, the aziridine ring, or the ethyl linker.

One key strategy involves the ring-opening of the aziridine moiety. The strained three-membered ring is susceptible to nucleophilic attack, a process that can be catalyzed by Lewis acids. researchgate.net This reaction allows for the regioselective introduction of various heteroatomic and carbon-based nucleophiles, leading to β-functionalized alkylamines. researchgate.net For example, N-substituted aziridines can be opened with reagents like TMS azide (B81097) to yield diamines or with alcohols and water to introduce hydroxyl groups. nih.gov

Functionalization can also be achieved on the piperidine ring. Recent methodologies have been developed for the direct and selective α-functionalization of N-alkyl piperidines. nsf.gov One such approach involves the formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides, which can then be intercepted by various carbon-based nucleophiles. nsf.gov This allows for the introduction of alkyl, azinyl, and trifluoromethyl groups at the position adjacent to the ring nitrogen. nsf.gov Furthermore, derivatization can be used to modify the physicochemical properties of molecules containing a piperidine scaffold. For instance, tagging carboxylic acids with an N-(4-aminophenyl)piperidine group has been shown to significantly improve their detection in supercritical fluid chromatography-mass spectrometry (SFC-MS), demonstrating a practical application for introducing specific functionalities. rsc.orgnih.gov

Catalytic Applications (e.g., as a Base in Organic Reactions)

While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential uses, particularly as a non-nucleophilic base. Tertiary amines, including N-alkyl piperidines, are commonly employed as bases in a variety of organic reactions to neutralize acidic byproducts or to promote base-catalyzed transformations. The steric hindrance provided by the 1-(aziridin-1-yl)ethyl substituent on the piperidine nitrogen would likely render the nitrogen atom less nucleophilic, a desirable characteristic for a base in reactions where nucleophilic side reactions are problematic.

Piperidine derivatives have been utilized in catalytic systems in various ways. For example, they have been used in zinc(II)-mediated nucleophilic addition of amines to nitriles for the formation of amidines. researchgate.net Additionally, catalytic methods exist for the modification of the piperidine ring itself, such as the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, which is used to create enantioenriched 2-substituted piperidines. nih.govnih.gov While these examples showcase piperidines as substrates in catalytic reactions, the basicity of the nitrogen atom in the this compound scaffold supports its potential role as a base catalyst in organic synthesis.

Synthesis of Polycyclic and Fused Ring Systems Involving Aziridine and Piperidine Moieties

The aziridine and piperidine moieties within the this compound scaffold serve as excellent starting points for the construction of more complex polycyclic and fused ring systems. The inherent reactivity of the strained aziridine ring is a key driver for these transformations.

Fused-ring aziridines are versatile intermediates for creating fused heterocyclic systems. rsc.org For example, they can be converted into azido-alkynes, which then undergo intramolecular dipolar cycloaddition to yield triazole-fused tricyclic heterocycles. rsc.org Ring-opening reactions of fused bicyclic N-aryl aziridines have been shown to proceed with high regioselectivity, providing a reliable method for constructing nitrogen-containing molecules. mdpi.comresearchgate.net

Furthermore, transition metal-catalyzed reactions of vinyl aziridines with alkynes can lead to diverse outcomes, including [3+2] and [5+2] cycloadditions to afford five-membered dihydropyrroles or seven-membered dihydroazepines, respectively. researchgate.net The piperidine ring itself can be part of annulation strategies. For example, aza-Pummerer-type reactions can be used in [5+1] annulations to build piperidine-containing fused systems. semanticscholar.org These varied strategies underscore the utility of aziridine and piperidine scaffolds in the stereoselective construction of complex, fused polycyclic ethers and alkaloids, which are structural motifs present in a wide variety of natural products.

Applications in the Synthesis of Established Alkaloid Frameworks (e.g., Conine, Epiquinamide, Fagomine (B1671860), Balanol)

The synthetic utility of aziridine and piperidine intermediates is prominently demonstrated in the total synthesis of various natural alkaloids.

Conine: Coniine, a toxic alkaloid known for being the poison of Socrates, is structurally a 2-propylpiperidine. nih.govnih.gov Its synthesis was a landmark in organic chemistry as the first alkaloid to be synthesized, achieved by Albert Ladenburg in 1886. nih.govnih.gov Modern syntheses often rely on the construction of the 2-alkyl piperidine core, a structure directly related to the piperidine moiety of the title scaffold. nih.gov

Epiquinamide: This potent and selective nicotinic acetylcholine (B1216132) receptor agonist is a quinolizidine (B1214090) alkaloid isolated from the skin of an Ecuadorian frog. nih.gov Its synthesis often involves the construction of the quinolizidine ring system from a piperidine precursor with appropriate side chains that can be cyclized to form the second ring. nih.gov Ring-expansion strategies of aziridines have also been employed to provide a short, asymmetric route to substituted piperidines, which are key intermediates in the formal synthesis of (+)-Epiquinamide. nsf.gov

Fagomine: Fagomine is a polyhydroxylated piperidine alkaloid that acts as a potent glycosidase inhibitor. semanticscholar.org A general synthetic approach to fagomine derivatives involves the ring-opening of an iminosugar-derived aziridine with various nucleophiles. This highlights the use of the aziridine ring-opening strategy to install key functionalities in the synthesis of complex piperidine alkaloids. semanticscholar.org

Balanol (B57124): Balanol is a fungal metabolite known to be a potent inhibitor of protein kinase C. researchgate.net A key structural feature of balanol is its hexahydroazepine ring. Synthetic approaches to this core structure have utilized the acid-catalyzed ring-opening of a bicyclic aziridine, which proceeds with high yield and remarkable regioselectivity to form the seven-membered azepane ring. researchgate.netresearchgate.net

Advanced Topics and Future Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of complex molecules is crucial in medicinal chemistry. For a compound like 1-[1-(Aziridin-1-yl)ethyl]piperidine, which contains a stereocenter at the ethyl bridge, developing stereoselective synthetic methods is a key objective.

Current research in the stereoselective synthesis of aziridines often involves the transfer of a nitrene group to an alkene. researchgate.netorganic-chemistry.org Various catalytic systems, including those based on rhodium and copper, have been developed to control the stereochemistry of this transformation. acs.orgacs.org For instance, planar chiral rhodium indenyl catalysts have shown high efficiency in the enantioselective aziridination of unactivated alkenes. organic-chemistry.orgacs.org Another approach involves the cyclization of vicinal haloamines or aminoalcohols. wikipedia.org

Future research could focus on adapting these methods for the synthesis of aziridine-piperidine hybrids. This would involve designing chiral catalysts that can accommodate substituted piperidine (B6355638) precursors and control the facial selectivity of the aziridination step. The development of organocatalytic methods also presents a promising, metal-free alternative for these syntheses. nih.gov

Table 1: Examples of Catalytic Systems for Stereoselective Aziridination

Catalyst System Nitrogen Source Substrate Type Key Feature
Rhodium(II) Caprolactamate p-Toluenesulfonamide Olefins High stereospecificity via aminobromination and cyclization. organic-chemistry.org
Copper(I)/Bis-oxazoline Sulfonimidamides Styrene Enantioselective aziridination. acs.org
Planar Chiral Rhodium Indenyl Sulfonyl Azides Unactivated Alkenes High functional group tolerance and enantioselectivity. organic-chemistry.orgacs.org

This table is generated based on data from the provided search results and represents general methodologies.

Exploration of Unprecedented Reactivity Patterns in Aziridine-Piperidine Hybrids

The high ring strain of aziridines (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions with a variety of nucleophiles. wikipedia.orgresearchgate.net This reactivity is a cornerstone of their synthetic utility. mdpi.comyoutube.com In an aziridine-piperidine hybrid, the piperidine nitrogen could potentially act as an intramolecular nucleophile, leading to novel rearrangement or ring-expansion reactions.

Furthermore, the formation of azomethine ylides from the thermal or photochemical ring-opening of certain N-substituted aziridines allows for 1,3-dipolar cycloaddition reactions. wikipedia.org The interplay between the aziridine (B145994) and piperidine moieties could lead to unique reactivity patterns, such as intramolecular cycloadditions, to form complex polycyclic systems. Research into the reactivity of aziridinium (B1262131) ylides has already demonstrated tunable pathways to complex piperidines and other N-heterocycles. nih.govchemrxiv.org

Future work would involve systematically studying the reactivity of aziridine-piperidine compounds under various conditions (thermal, photochemical, Lewis acid catalysis) to uncover novel transformations. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. uc.ptspringerprofessional.de The synthesis of heterocyclic compounds, which is often multi-step and can involve hazardous intermediates, is particularly amenable to flow processes. apple.commdpi.comresearchgate.net

For the synthesis of aziridine-piperidine hybrids, a multi-step flow system could be designed to perform the synthesis of the piperidine precursor, followed by the aziridination reaction in a continuous manner. uc.pt This would allow for the safe handling of potentially unstable reagents and intermediates while enabling rapid optimization of reaction conditions. The integration of in-line purification and analysis would further streamline the synthesis of these complex molecules. uc.pt

Advanced Spectroscopic Characterization Techniques for Complex Heterocycles

The unambiguous characterization of complex heterocyclic structures is essential. While standard techniques like NMR and mass spectrometry are foundational, advanced methods are needed to probe subtle stereochemical and conformational details. The characterization of aziridine-containing compounds can be challenging due to the potential for nitrogen inversion, which can be slow on the NMR timescale, leading to complex spectra. wikipedia.org

Future research will likely leverage advanced spectroscopic techniques such as:

Vibrational Circular Dichroism (VCD): To determine the absolute configuration of chiral centers.

2D NMR techniques (e.g., NOESY, ROESY): To elucidate through-space interactions and determine relative stereochemistry and preferred conformations.

Computational Spectroscopy: Combining quantum chemical calculations with experimental data to predict and interpret spectra, aiding in structural assignment. nih.gov

These advanced methods will be crucial for the detailed structural elucidation of novel aziridine-piperidine constructs. mdpi.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical synthesis for predicting reaction outcomes and designing novel synthetic routes. repec.orgnih.gov For complex heterocyclic systems, ML models can be trained on existing reaction data to predict the success of a reaction, optimize conditions, and even suggest novel catalyst structures. researchgate.netacs.org

While ML models have shown promise in predicting properties and reactions of nitrogen heterocycles, their accuracy is highly dependent on the quality and quantity of training data. repec.orgnih.govresearchgate.net A significant challenge is the bias present in literature data, where successful reactions are reported far more often than unsuccessful ones. acs.org

Future directions include the development of more sophisticated ML models that can handle sparse and biased data, as well as the generation of high-quality, standardized datasets for training. These tools could accelerate the discovery and optimization of synthetic routes to new aziridine-piperidine compounds. rsc.org

Design of Structurally Complex Aziridine-Piperidine Constructs for Chemical Probes

The electrophilic nature of the aziridine ring makes it a potential warhead for covalent inhibitors and chemical probes. wikipedia.org By incorporating an aziridine moiety into a piperidine scaffold, which can be designed to bind to specific biological targets, it is possible to create potent and selective chemical probes. Aziridine-containing natural products and drugs, such as Mitomycin C, demonstrate the utility of this functional group in biological contexts. wikipedia.org

The design of such probes would involve:

Scaffold Design: Modifying the piperidine ring to achieve selective binding to a target protein.

Reactivity Tuning: Adjusting the electronic properties of the aziridine ring (e.g., through N-substitution) to control its reactivity towards nucleophilic residues on the target protein.

Linker Optimization: Varying the connection between the aziridine and piperidine moieties to ensure proper orientation for covalent modification.

Research in this area could lead to the development of novel therapeutic agents or tool compounds for studying biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.